molecular formula C13H11BrN2OS B11673495 N'-[(1E)-1-(3-bromophenyl)ethylidene]thiophene-2-carbohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B11673495
M. Wt: 323.21 g/mol
InChI Key: CMVTYTVKPQSBEH-OQLLNIDSSA-N
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Description

N'-[(1E)-1-(3-Bromophenyl)ethylidene]thiophene-2-carbohydrazide is a hydrazide-hydrazone derivative characterized by a thiophene-2-carbohydrazide backbone and a 3-bromophenyl substituent. Single-crystal X-ray diffraction (SHELXT-based methods) confirms the (E)-configuration in related hydrazones, ensuring structural fidelity .

Properties

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H11BrN2OS/c1-9(10-4-2-5-11(14)8-10)15-16-13(17)12-6-3-7-18-12/h2-8H,1H3,(H,16,17)/b15-9+

InChI Key

CMVTYTVKPQSBEH-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]thi

Biological Activity

N'-[(1E)-1-(3-bromophenyl)ethylidene]thiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of thiophene-2-carbohydrazide with 3-bromobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux, leading to the formation of the desired hydrazone derivative.

Example Synthesis Procedure:

  • Reagents : Thiophene-2-carbohydrazide, 3-bromobenzaldehyde.
  • Solvent : Ethanol.
  • Conditions : Reflux for several hours.
  • Purification : Crystallization from suitable solvents.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have reported that derivatives with similar structures show effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
Compound A32S. aureus
Compound B64E. coli
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For example, in vitro studies demonstrate cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.

Case Study Findings :

  • Cell Line : A-431
    • IC50 : < 10 µM
  • Cell Line : Jurkat
    • IC50 : < 15 µM

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the bromine atom on the phenyl ring significantly enhances biological activity. Modifications to the thiophene ring and hydrazone linkage also play crucial roles in determining the efficacy of the compound.

Key SAR Insights:

  • Bromine Substitution : Increases potency against cancer cells.
  • Hydrazone Linkage : Essential for antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Table 1: Key Structural Variations and Properties
Compound Name Substituent on Phenyl Heterocyclic Core Molecular Weight (g/mol) Notable Features
N'-[(1E)-1-(3-Bromophenyl)ethylidene]thiophene-2-carbohydrazide (Target) 3-Br Thiophene 311.23* Bromine enhances lipophilicity
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]thiophene-2-carbohydrazide 4-F Thiophene 262.30 Fluorine increases metabolic stability
N′-[(E)-1-(3-Fluorophenyl)ethylidene]formohydrazide 3-F Formohydrazide 195.18 Smaller size; potential for H-bonding
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide 3-Cl, pentadecyl chain Benzothiophene 543.50† Bulky alkyl chain enhances hydrophobicity

*Calculated from formula C₁₃H₁₀BrN₂OS.
†Calculated from formula C₃₁H₄₀ClN₂O₂S.

Key Observations :

  • Chlorine (in ) balances electronic effects with moderate steric hindrance.
  • Positional Isomerism : The 3-bromo substituent (target compound) may induce steric effects distinct from 4-fluoro () or 3-fluoro () analogs, altering binding interactions in biological systems.

Heterocyclic Core Modifications

  • Thiophene vs. Pyrazole-containing analogs () offer dual nitrogen atoms for coordination with metal ions or biological targets . Planarity differences: Thiophene-based hydrazones exhibit greater planarity than benzofuran derivatives, influencing crystallinity and solubility .

Physicochemical Properties

  • Solubility : Methoxy-substituted analogs () exhibit higher aqueous solubility than brominated derivatives due to the polar OMe group.
  • Thermal Stability : Long alkyl chains (e.g., pentadecyl in ) lower melting points, whereas rigid aromatic systems (target compound) increase thermal stability .

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